molecular formula C22H21N5O2S B285431 methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether

methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether

Cat. No.: B285431
M. Wt: 419.5 g/mol
InChI Key: GAWAQUOJQIZTJZ-UHFFFAOYSA-N
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Description

methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is often synthesized through the cyclization of azides with nitriles under acidic conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the tetrazole and methoxyphenyl intermediates with the tetrahydrocarbazole moiety through a thiol-ene reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Halogenated solvents, strong bases like sodium hydride, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether involves its interaction with specific molecular targets. The compound’s tetrazole ring can bind to metal ions, influencing enzymatic activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, altering their function. Additionally, the tetrahydrocarbazole moiety can engage in π-π stacking interactions, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
  • 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
  • 2-{[1-(2-bromophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Uniqueness

The uniqueness of methyl 2-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1H-tetraazol-1-yl)phenyl ether lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for specific applications in medicinal chemistry and materials science, where these properties are advantageous.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C22H21N5O2S/c1-29-20-13-7-6-12-19(20)27-22(23-24-25-27)30-14-21(28)26-17-10-4-2-8-15(17)16-9-3-5-11-18(16)26/h2,4,6-8,10,12-13H,3,5,9,11,14H2,1H3

InChI Key

GAWAQUOJQIZTJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3C4=C(CCCC4)C5=CC=CC=C53

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3C4=C(CCCC4)C5=CC=CC=C53

Origin of Product

United States

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